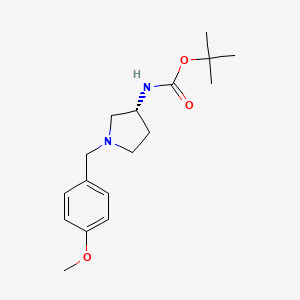
(R)-tert-Butyl 1-(4-methoxybenzyl)pyrrolidin-3-ylcarbamate
Übersicht
Beschreibung
“®-tert-Butyl 1-(4-methoxybenzyl)pyrrolidin-3-ylcarbamate” is a chemical compound with the CAS number 1286207-21-3. It has a molecular formula of C17H26N2O3 and a molecular weight of 306.4 .
Molecular Structure Analysis
The molecular structure of “®-tert-Butyl 1-(4-methoxybenzyl)pyrrolidin-3-ylcarbamate” consists of 17 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Fate
The compound (R)-tert-Butyl 1-(4-methoxybenzyl)pyrrolidin-3-ylcarbamate is related to the family of gasoline ether oxygenates, like ethyl tert-butyl ether (ETBE). Studies have identified microorganisms in soil and groundwater capable of degrading these compounds aerobically as a carbon and energy source or through cometabolism. The process involves hydroxylation and the formation of intermediates such as tert-butyl alcohol (TBA), with genes like ethB and alkB being crucial for this transformation. The biodegradation potential in the presence of co-contaminants and under anaerobic conditions is also a significant research topic (Thornton et al., 2020).
Synthesis of N-Heterocycles
Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives. This methodology is crucial for producing structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives, which are common in many natural products and therapeutic compounds. The review by Philip et al. provides insights into tert-butanesulfinamide-mediated asymmetric N-heterocycle synthesis, highlighting its significance in medicinal chemistry and drug discovery (Philip et al., 2020).
Coordination Chemistry and Magnetic Properties
The study of paramagnetic planar complexes of NiII, involving ligands derived from tert-butylphosphinic acid, reveals insights into the coordination geometry and magnetic properties of such complexes. The research indicates that a combination of electronic and steric factors of substituents produces the donor quality necessary for bischelation and the formation of unique tetracoordinated NiII complexes (Brück et al., 1996).
Fuel Additive Purification
Methyl Tert-butyl Ether (MTBE) is commonly used as a fuel additive to improve fuel performance. Pervaporation, a membrane process, has been identified as an optimal method for the highly selective separation of organic mixtures, including the separation of MTBE from methanol. The efficiency of various polymer membranes in this separation process has been extensively studied, indicating the potential for improved MTBE purification techniques (Pulyalina et al., 2020).
Catalytic Non-Enzymatic Kinetic Resolution
The compound is related to the field of catalytic non-enzymatic kinetic resolution (KR), a critical area in asymmetric organic synthesis. The development of chiral catalysts for asymmetric reactions has significantly advanced, providing high enantioselectivity and yield for various compounds. This review provides an update on the principal developments in catalytic non-enzymatic KR, covering literature since 2004 and emphasizing its relevance in producing chiral compounds efficiently (Pellissier, 2011).
Eigenschaften
IUPAC Name |
tert-butyl N-[(3R)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-14-9-10-19(12-14)11-13-5-7-15(21-4)8-6-13/h5-8,14H,9-12H2,1-4H3,(H,18,20)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEQFESYHWODBD-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801120007 | |
| Record name | Carbamic acid, N-[(3R)-1-[(4-methoxyphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801120007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286207-21-3 | |
| Record name | Carbamic acid, N-[(3R)-1-[(4-methoxyphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3R)-1-[(4-methoxyphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801120007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




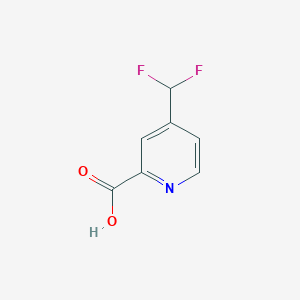
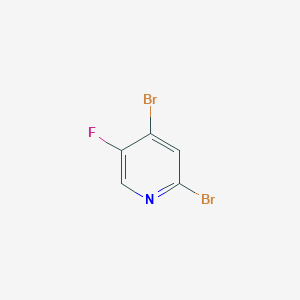
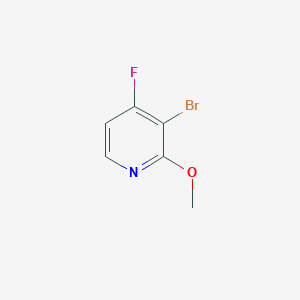
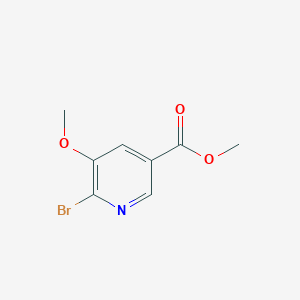


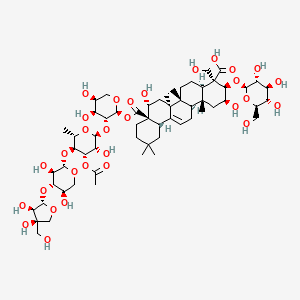
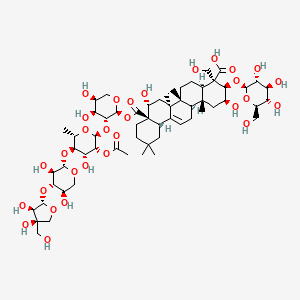
![4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide](/img/structure/B3027246.png)
![tert-butyl 2-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B3027247.png)
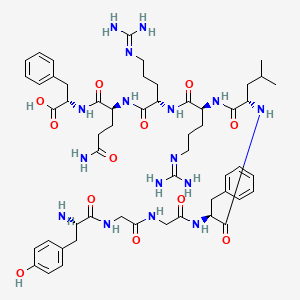
![2-[1-(propan-2-yl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B3027252.png)
![5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B3027254.png)